molecular formula C21H26N4O3 B2630841 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1334368-87-4

3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2630841
CAS No.: 1334368-87-4
M. Wt: 382.464
InChI Key: YOMMPEJCJCBWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazol-2(3H)-one core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Benzo[d]oxazol-2(3H)-one Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of Piperidin-1-yl Group: This step involves the nucleophilic substitution of a suitable piperidine derivative onto the benzo[d]oxazol-2(3H)-one core.

    Attachment of Imidazol-1-yl Group: The final step involves the alkylation of the piperidine nitrogen with a 2-isopropyl-1H-imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine moieties.

    Reduction: Reduction reactions can target the oxo group in the benzo[d]oxazol-2(3H)-one core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving its target pathways.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and piperidine moieties are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methyl-nicotinic acid: This compound shares the imidazole moiety and has similar biological activity.

    Other Imidazole Derivatives: Compounds with imidazole rings often exhibit similar chemical reactivity and biological properties.

Uniqueness

3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15(2)20-22-9-12-24(20)13-16-7-10-23(11-8-16)19(26)14-25-17-5-3-4-6-18(17)28-21(25)27/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMMPEJCJCBWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.